Product packaging for 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one(Cat. No.:CAS No. 894854-73-0)

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one

Cat. No.: B1373876
CAS No.: 894854-73-0
M. Wt: 250.09 g/mol
InChI Key: NANYLNYMOOKXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one (CAS 894854-73-0) is a high-purity brominated ketone derivative of isoquinoline, serving as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. With a molecular formula of C11H8BrNO and a molecular weight of 250.09 g/mol, this compound is supplied as a solid powder and typically requires cold-chain transportation and storage at 2-8 °C to ensure stability . Its primary research value lies in its application as a key electrophilic building block for the synthesis of more complex nitrogen-containing heterocycles. Published studies demonstrate its utility as a catalyst in synthetic transformations, such as the addition to dialkyl azodicarboxylates, facilitating the convenient synthesis of trialkyl hydrazine-1,1,2-tricarboxylate derivatives—a class of compounds anticipated to show promising biological activities . The reactive α-bromo ketone group makes it a privileged scaffold for designing novel molecules, particularly within the isoquinoline alkaloid family, a class known for a broad spectrum of bioactivities including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO B1373876 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one CAS No. 894854-73-0

Properties

IUPAC Name

2-bromo-1-isoquinolin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANYLNYMOOKXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization Strategies and Structure Activity Relationship Sar Studies of Isoquinoline Alpha Bromoketones

Modifications and Substituent Effects on the Bromoacetyl Moiety

The bromoacetyl group attached to the isoquinoline (B145761) core is a highly reactive electrophilic site, making it a prime target for chemical modification. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is fundamental to the derivatization of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one.

Strategies for modifying the bromoacetyl moiety often involve its reaction with nucleophiles such as amines, thiols, and alcohols. For instance, reaction with primary or secondary amines can lead to the formation of alpha-aminoketone derivatives. Similarly, reaction with thiols can yield alpha-thioketones. These modifications significantly alter the electronic and steric properties of the side chain, which can have a profound impact on biological activity.

The substituent effects on the bromoacetyl moiety itself are also a key consideration in SAR studies. Replacing the bromine atom with other halogens, such as chlorine or iodine, can modulate the reactivity of the alpha-haloketone. The nature of the substituent at the alpha-position to the carbonyl group influences the electrophilicity of the carbonyl carbon and the leaving group ability of the halogen, thereby affecting its interaction with biological targets.

Furthermore, the keto group of the bromoacetyl moiety can be a site for modification. Reduction of the ketone to a secondary alcohol introduces a new chiral center and alters the hydrogen bonding capacity of the molecule. Alternatively, the ketone can be converted to other functional groups, such as oximes or hydrazones, to explore different chemical spaces.

A general approach to synthesizing α-bromoketones involves the bromination of the corresponding ketone. organic-chemistry.org For example, 1-arylethanones can be brominated using a hydrogen peroxide-hydrobromic acid system. organic-chemistry.org This method, however, can sometimes lead to bromination of the aromatic ring if it contains electron-donating groups. organic-chemistry.org

The following table summarizes some common modifications to the bromoacetyl moiety and their potential effects:

ModificationReagent/ConditionResulting Functional GroupPotential Effect on Activity
Nucleophilic SubstitutionPrimary/Secondary Amineα-AminoketoneAltered basicity and hydrogen bonding
Nucleophilic SubstitutionThiolα-ThioketoneIntroduction of a soft nucleophile
Halogen ExchangeNaI in Acetone (Finkelstein reaction)α-IodoketoneIncreased reactivity
Ketone ReductionNaBH4α-BromoalcoholIntroduction of a chiral center and H-bond donor
Ketone DerivatizationHydroxylamineOximeAltered geometry and electronic properties

Functionalization of the Isoquinoline Core for Analog Synthesis

The isoquinoline ring system offers multiple positions for functionalization, allowing for the synthesis of a diverse library of analogs. Modifications to the isoquinoline core are crucial for fine-tuning the physicochemical properties and biological activity of the resulting compounds.

Substituents can be introduced at various positions on the benzene (B151609) or pyridine (B92270) portion of the isoquinoline ring. Common modifications include the introduction of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., nitro, cyano) to modulate the electron density of the ring system. These substitutions can influence the molecule's pKa, lipophilicity, and metabolic stability.

For example, the synthesis of 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones involves the functionalization of the isoquinoline core to create derivatives of a PARP inhibitor. nih.gov This highlights how modifications to the core structure can lead to compounds with specific biological targets.

The synthesis of substituted isoquinoline analogs as potential antitumor agents has also been explored. nih.gov In these studies, various groups are introduced onto the isoquinoline ring to investigate their effect on cytotoxicity against different cancer cell lines. nih.gov

Furthermore, the nitrogen atom of the isoquinoline ring can be quaternized to form isoquinolinium salts. This modification introduces a permanent positive charge, which can significantly impact the molecule's solubility and interaction with biological targets.

The table below illustrates various functionalization strategies for the isoquinoline core:

Position of SubstitutionType of SubstituentSynthetic MethodPotential Impact on Properties
C-3, C-4, C-5, C-6, C-7, C-8Alkoxy, Halogen, NitroElectrophilic Aromatic SubstitutionModulates electronic properties and lipophilicity
C-1Aryl, AlkylCross-coupling reactions (e.g., Suzuki, Heck)Alters steric bulk and potential for π-π stacking
Nitrogen (N-2)Alkyl, AcylN-Alkylation, N-AcylationQuaternization, modification of basicity

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating this compound Motifs

A powerful strategy in drug discovery is the creation of hybrid molecules that combine the structural features of two or more pharmacophores. The this compound motif can be incorporated into hybrid scaffolds to generate novel compounds with potentially enhanced or dual biological activities.

The reactive bromoacetyl group serves as a convenient handle for linking the isoquinoline moiety to other molecular fragments. For instance, the bromoacetyl group can react with a nucleophilic functional group on another bioactive molecule to form a covalent linkage. This approach has been used to synthesize hybrids of isoquinolines with other heterocyclic systems, natural products, or known enzyme inhibitors.

An example of this approach is the synthesis of molecules that combine the isoquinoline scaffold with a piperazine ring. The synthesis of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone derivatives demonstrates the linkage of a bromoacetyl group to a piperazine core, which can then be further functionalized. researchgate.net

The design of such hybrids is often guided by the known biological targets of the individual components. The goal is to create a molecule that can interact with multiple targets or with a single target in a more potent or selective manner.

Methodologies for Elucidating Structure-Activity Relationships in Isoquinoline Derivatives

Elucidating the structure-activity relationship (SAR) is a critical step in the optimization of lead compounds. For isoquinoline derivatives, a combination of experimental and computational methods is employed to understand how chemical structure correlates with biological activity.

Experimental Approaches:

Systematic Synthesis of Analogs: A library of analogs is synthesized by systematically varying the substituents on the isoquinoline core and the bromoacetyl moiety.

Biological Screening: The synthesized compounds are tested in a panel of relevant biological assays to determine their potency, selectivity, and mechanism of action.

X-ray Crystallography: Co-crystallization of active compounds with their biological targets can provide detailed information about the binding mode and key interactions at the atomic level.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the physicochemical properties of the isoquinoline derivatives with their biological activity. These models can be used to predict the activity of virtual compounds.

Molecular Docking: Computational docking studies are used to predict the binding orientation of the isoquinoline derivatives within the active site of a target protein. This can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries for new lead compounds.

Through the iterative process of design, synthesis, and biological evaluation, guided by computational studies, a comprehensive understanding of the SAR for isoquinoline derivatives can be established. This knowledge is instrumental in the development of new therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic Characterization Techniques for Research on 2 Bromo 1 Isoquinolin 1 Yl Ethan 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the protons on the isoquinoline (B145761) ring and the methylene group. The protons of the isoquinoline ring system typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the carbonyl group. Protons closer to the nitrogen atom and the ketone substituent are expected to be deshielded and resonate at a lower field. The methylene protons (-CH₂Br) adjacent to the carbonyl group and the bromine atom would likely appear as a singlet in the range of δ 4.5-5.0 ppm, a region characteristic of protons alpha to a ketone and a halogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around δ 190-200 ppm for α-bromoketones. The carbons of the isoquinoline ring would appear in the aromatic region (δ 120-150 ppm), with their exact shifts determined by their position relative to the nitrogen atom and the acyl substituent. The methylene carbon (-CH₂Br) would likely resonate in the range of δ 30-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~192
Methylene (-CH₂Br)~4.8 (s, 2H)~35
Isoquinoline C3-H~7.8 (d)~122
Isoquinoline C4-H~8.5 (d)~137
Isoquinoline C5-H~8.2 (d)~128
Isoquinoline C6-H~7.7 (t)~127
Isoquinoline C7-H~7.9 (t)~130
Isoquinoline C8-H~9.2 (d)~129
Isoquinoline C1-~152
Isoquinoline C4a-~128
Isoquinoline C8a-~136

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary. s = singlet, d = doublet, t = triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique to determine the molecular weight and to gain structural information through fragmentation analysis of this compound. The nominal molecular weight of this compound is approximately 250 g/mol for the isotope ⁷⁹Br and 252 g/mol for ⁸¹Br, leading to a characteristic isotopic pattern (M, M+2) in a near 1:1 ratio for the molecular ion peak, which is a definitive indicator of the presence of a single bromine atom.

In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

α-Cleavage: Fission of the bond between the carbonyl carbon and the isoquinoline ring, or between the carbonyl carbon and the bromomethylene group. This would lead to the formation of an isoquinolinoyl cation (m/z 156) or a bromomethylcarbonyl cation.

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion at [M-Br]⁺.

Loss of a Bromomethyl Radical: Fragmentation leading to the loss of the •CH₂Br radical.

Retro-Diels-Alder (RDA) reactions: A characteristic fragmentation pattern for isoquinoline alkaloids which could lead to the opening of the pyridine (B92270) ring. scielo.br

Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity
250/252[M]⁺ (Molecular ion)
171[M-Br]⁺
156[C₉H₆NCO]⁺ (Isoquinolinoyl cation)
128[C₉H₇N]⁺ (Isoquinoline cation)

Note: m/z values are based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic isoquinoline ring, this peak is anticipated to appear in the range of 1685-1705 cm⁻¹. pressbooks.pub

Other characteristic absorption bands would include:

C-H stretching: Aromatic C-H stretching vibrations from the isoquinoline ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the isoquinoline ring system will produce a series of sharp bands in the 1450-1620 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Predicted Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3050-3150Aromatic C-H StretchMedium to Weak
2900-3000Aliphatic C-H StretchWeak
1685-1705Carbonyl (C=O) StretchStrong
1450-1620Aromatic C=C and C=N StretchMedium to Strong
1200-1300C-CO-C StretchMedium
500-700C-Br StretchMedium to Strong

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could obtain precise bond lengths, bond angles, and torsional angles.

Based on the crystal structures of analogous α-bromo aromatic ketones, it is expected that the molecule would exhibit near planarity between the isoquinoline ring and the carbonyl group to maximize conjugation. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic isoquinoline rings. The presence of the bulky bromine atom would also significantly influence the packing arrangement.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties and Sensing Applications

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules. The isoquinoline moiety is a known chromophore and fluorophore. The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands characteristic of the isoquinoline ring system, likely in the range of 250-350 nm. researchgate.netrsc.org The conjugation of the carbonyl group with the aromatic ring may cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted isoquinoline.

Many isoquinoline derivatives are known to be fluorescent. nih.govnih.gov The emission properties of this compound and its derivatives would be sensitive to their chemical environment, making them potential candidates for use as fluorescent probes or sensors. The presence of the heavy bromine atom might, however, lead to quenching of fluorescence through the heavy-atom effect. The study of its photophysical properties could reveal its potential in materials science and as a molecular sensor. rsc.orgrsc.org

Computational Chemistry and Molecular Modeling of Isoquinoline Alpha Bromoketones

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties that are crucial for understanding reactivity and stability.

Electronic Properties of the Isoquinoline (B145761) Scaffold: Studies on the parent isoquinoline molecule provide a baseline for understanding its derivatives. DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its fundamental electronic and structural parameters. nih.govresearchgate.net The calculated energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. nih.gov A larger HOMO-LUMO gap implies higher stability and lower reactivity. nih.gov

For the unsubstituted isoquinoline, the following properties have been computationally determined:

PropertyCalculated ValueReference
Dipole Moment2.004 D nih.gov
HOMO Energy-5.581 eV nih.gov
LUMO Energy1.801 eV nih.gov
HOMO-LUMO Gap3.78 eV nih.gov
Chemical Hardness1.89 nih.gov

Influence of the α-Bromoacetyl Group: The introduction of a 2-bromoacetyl group at the C1 position of the isoquinoline ring is expected to significantly alter its electronic properties. The carbonyl group (-C=O) is a strong electron-withdrawing group, which would lead to a redistribution of electron density across the molecule. This typically results in a lowering of the LUMO energy, making the molecule more susceptible to nucleophilic attack. The bromine atom further influences the electronic structure through its inductive and resonance effects.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for exploring the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as solvent molecules or a protein binding pocket.

Conformational Analysis: For a molecule like 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one, several rotatable bonds contribute to its conformational landscape. The key torsions would be around the single bond connecting the isoquinoline ring to the carbonyl carbon and the bond between the carbonyl carbon and the alpha-carbon. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it often dictates how the molecule interacts with other molecules, including biological receptors. mdpi.com

Intermolecular Interactions: MD simulations are widely used to study the stability of ligand-protein complexes. nih.govnih.govbenthamdirect.com By placing the molecule in a simulated environment (e.g., a box of water molecules), researchers can observe how it interacts with its surroundings. dovepress.com For this compound, key interactions would include:

Hydrogen Bonds: The carbonyl oxygen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic isoquinoline ring can engage in stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction.

By analyzing the simulation trajectory, one can calculate metrics like the Root Mean Square Deviation (RMSD) to assess the stability of a particular conformation or a ligand-protein complex over time. mdpi.comdovepress.com

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design, helping to rationalize the biological activity of compounds and to design new, more potent ones.

Potential Biological Targets for Isoquinoline Derivatives: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of pharmacological activities. semanticscholar.org Docking studies have been performed on isoquinoline derivatives against various biological targets, suggesting potential applications for this compound.

Biological Target ClassSpecific ExamplesPotential ApplicationReferences
EnzymesLeucine aminopeptidase (LAP), Cyclooxygenase-2 (COX-2), HIV Reverse Transcriptase, Topoisomerase I, KinasesAnticancer, Anti-inflammatory, Antiviral nih.govresearchgate.netnih.govnih.gov
Viral ProteasesSARS-CoV-2 Main Protease (Mpro)Antiviral nih.govbenthamdirect.commdpi.com
ReceptorsCannabinoid Receptors (CB1a)Neurological disorders semanticscholar.org

Predicted Binding Modes: In a docking simulation of this compound, the molecule would be placed into the active site of a target protein, and its various conformations and orientations would be scored based on a function that estimates the binding affinity (e.g., in kcal/mol). semanticscholar.org A plausible binding mode would likely involve:

The isoquinoline ring fitting into a hydrophobic pocket, potentially forming π-π stacking or hydrophobic interactions.

The carbonyl oxygen forming a hydrogen bond with a donor residue (e.g., the backbone amide of an amino acid).

The bromoethyl moiety positioned to interact with other residues. Crucially, the alpha-bromoketone is a reactive functional group known to form covalent bonds with nucleophilic amino acid residues like cysteine or histidine. Docking can help predict if the molecule is oriented favorably for such a covalent interaction, which often leads to irreversible inhibition.

The results of docking studies, often visualized as 2D or 3D diagrams, highlight the specific amino acid residues involved in the interaction and provide a structural hypothesis for the molecule's activity. nih.gov

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies, which determine the reaction rate.

Mechanism of Formation (α-Bromination): The synthesis of this compound likely involves the alpha-bromination of the corresponding ketone, 1-(isoquinolin-1-yl)ethan-1-one. Under acidic conditions, this reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The mechanism can be computationally modeled to understand the energetics of each step:

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Enol Formation: A base removes an alpha-proton, forming the enol. This is typically the slow, rate-determining step. libretexts.orglibretexts.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (e.g., Br₂). libretexts.org

Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone product.

DFT calculations can be used to locate the transition state structures for each step and compute the activation energies, providing a quantitative picture of the reaction profile.

Reactivity of the α-Bromoketone: The primary reactivity of α-bromoketones involves the carbon atom bearing the bromine, which is electrophilic and susceptible to nucleophilic attack. up.ac.za A key reaction is the SN2 substitution, where a nucleophile displaces the bromide ion. Computational studies on the reaction of α-bromoacetophenone with nucleophiles have shown that DFT modeling can accurately predict activation energies and provide insight into the reaction's driving forces. up.ac.za For this compound, computational methods can be used to predict its reactivity with various nucleophiles, including the nucleophilic side chains of amino acids in a protein active site, which is relevant to its potential as a covalent inhibitor. nih.gov These in silico methods can help predict whether SN2 substitution is a favorable pathway and how the isoquinoline moiety influences the reaction barrier. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

Principles of QSAR: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying a lead compound, such as this compound, and measuring the activity of the resulting analogs, a QSAR model can be developed.

A typical QSAR study involves the following steps:

Data Set Generation: A series of structurally related isoquinoline alpha-bromoketones would be synthesized or computationally designed.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can represent various properties:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors based on the 2D graph of the molecule (e.g., MoRSE descriptors). japsonline.com

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the measured biological activity (e.g., IC₅₀ values). nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Application to Isoquinoline Derivatives: Several QSAR studies have been successfully applied to isoquinoline derivatives to understand the structural requirements for various biological activities, including anticancer and antibacterial effects. nih.govjapsonline.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity. nih.gov Such a study on a series of this compound analogs could guide the synthesis of new, more potent compounds by indicating optimal substitutions on the isoquinoline ring. nih.govnih.gov

Pre Clinical Biological Research and Mechanistic Insights into Isoquinoline Alpha Bromoketones

Investigation of Enzyme Inhibition and Modulatory Activities

The isoquinoline (B145761) nucleus is a key feature in many enzyme inhibitors. semanticscholar.org Derivatives have been investigated for their ability to modulate the activity of various enzymes critical in pathological conditions.

α-amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type-2 diabetes. nih.gov While direct studies on 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one are not prevalent, related isoquinoline alkaloids have demonstrated notable inhibitory effects. For instance, berberine, a well-known isoquinoline alkaloid, has been identified as an inhibitor of fungal alpha-amylase, which in turn limits the ability of the fungus Aspergillus flavus to produce aflatoxins. nih.govinsilico.eu The nitrogen-containing structure of isoquinoline alkaloids is considered a potential reason for their inhibitory potential against α-amylase and α-glucosidase. nih.gov Synthetic thiadiazole quinoline derivatives have also shown outstanding α-amylase inhibitory potential, with some analogues exhibiting IC50 values significantly lower than the standard drug, acarbose. nih.gov This suggests that the broader isoquinoline and quinoline scaffold is a promising starting point for designing potent α-amylase inhibitors.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Inhibition of VEGFR-2 is a widely pursued strategy in cancer therapy. nih.gov Although data specifically on isoquinoline alpha-bromoketones is limited, structurally related quinazoline and quinoxaline derivatives are well-documented as VEGFR-2 inhibitors. nih.govresearchgate.netnih.gov For example, vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor approved for treating late-stage medullary thyroid cancer. nih.gov Studies on novel 3-methylquinoxaline derivatives and nicotinamide-based compounds have identified potent VEGFR-2 inhibitors with IC50 values in the nanomolar range, comparable to the standard drug sorafenib. wisdomlib.org These findings highlight the potential of the core heterocyclic structure, shared by isoquinolines, to serve as a scaffold for developing anti-angiogenic agents by targeting VEGFR-2.

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating neurodegenerative disorders like Alzheimer's disease by maintaining levels of the neurotransmitter acetylcholine. mdpi.comacs.org Various isoquinoline alkaloids have been evaluated for this activity. mdpi.comnih.gov Studies on extracts from Macleaya cordata, which contain isoquinoline alkaloids like sanguinarine and chelerythrine, demonstrated significant inhibition of both AChE and BChE. mdpi.comacs.org In vitro assays revealed that chelerythrine was a particularly potent inhibitor, with IC50 values of 0.72 µM for AChE and 2.15 µM for BChE. acs.org This indicates that the isoquinoline framework is a viable candidate for the development of new cholinesterase inhibitors.

Enzyme TargetCompound/Extract ClassKey FindingsIC50 Values
α-Amylase Isoquinoline Alkaloids (e.g., Berberine)Competitive inhibition of fungal α-amylase. nih.govNot specified
α-Amylase Thiadiazole Quinoline AnaloguesPotent inhibition, many folds better than standard. nih.gov0.002 µM - 42.31 µM nih.gov
VEGFR-2 Nicotinamide-based DerivativesInhibitory effects nearly equal to sorafenib. wisdomlib.org60.83 nM wisdomlib.org
VEGFR-2 Isatin-Thiazolidine-2,4-dione HybridsStrong inhibitory activity. researchgate.net69.11 nM researchgate.net
Acetylcholinesterase (AChE) Chelerythrine (Isoquinoline Alkaloid)Highest inhibitory activity among tested alkaloids. mdpi.comacs.org0.72 µM acs.org
Butyrylcholinesterase (BChE) Chelerythrine (Isoquinoline Alkaloid)High inhibitory activity. mdpi.comacs.org2.15 µM acs.org

Cellular Assays for Biological Response Profiling

Cellular assays are crucial for determining the biological effects of compounds on cancer cells, including their ability to halt proliferation and induce cell death. Isoquinoline and quinoline derivatives have been extensively studied in this context.

Antiproliferative Activity and Cell Growth Modulation: Numerous studies have demonstrated the antiproliferative effects of compounds containing the isoquinoline or quinoline scaffold. For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. ingentaconnect.com This compound also reduced the clone formation of these tumor cell lines. ingentaconnect.com Similarly, a bromo-quinazoline derivative (BMAQ) caused a significant, dose-dependent decrease in the number of leukemia cells (L1210, HL-60, and U-937). semanticscholar.org The antiproliferative mechanism often involves halting the cell cycle at specific phases. Compound 4f, for example, arrested the cell cycle at the G2 phase in breast cancer cells. ingentaconnect.com

Specific Cell Line Responses: The cytotoxic and antiproliferative activities of isoquinoline alpha-bromoketone analogues and related structures have been evaluated against a diverse panel of human cancer cell lines. The response is often cell-line specific, indicating different sensitivities and potential mechanisms of action. For example, novel quinoline compounds have shown submicromolar antiproliferative effects against leukemia cell lines like U937 and HL60. researchoutreach.org A study on 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives found that a morpholinomethyl Mannich base derivative (8c) was cytotoxic to RD, HCT116, HeLa, and A549 tumor cell lines in the low micromolar range. researchgate.net

Compound ClassCell Line(s)Biological EffectIC50 / GI50 Value
3-Acyl isoquinolin-1(2H)-one (4f)MCF-7, MDA-MB-231 (Breast)Inhibited cell viability and proliferation; G2 phase arrest. ingentaconnect.comNot specified
6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ)L1210, HL-60, U-937 (Leukemia)Significant decrease in cell number; induced apoptosis. semanticscholar.orgNot specified
Regioisomeric Quinoline Derivatives (2a–c, 4b,c)U937, HL60 (Leukemia)Antiproliferative effects. researchoutreach.orgSubmicromolar to single-digit micromolar levels researchoutreach.org
1-Ph-DHPIQ Mannich Base (8c)RD, HCT116, HeLa, A549Cytotoxic activity. researchgate.net< 20 µM researchgate.net
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j)Panel of four cancer cell linesPotent antiproliferative activity. scilit.com22 nM to 31 nM scilit.com

Target Identification and Validation Methodologies

A critical step in drug discovery is identifying the specific molecular target through which a compound exerts its biological effect. For isoquinoline derivatives, a key target identified in breast cancer research is the estrogen receptor α (ERα).

Estrogen Receptor α (ERα): ERα is a ligand-dependent transcription factor that is a key driver in approximately 70% of breast cancers. rsc.org Modulating its activity is a cornerstone of endocrine therapy. Unconventional isoquinoline-based compounds have been identified as selective estrogen receptor modulators (SERMs) that can interact with ERα. rsc.org These small molecules can induce unique conformational changes in the receptor, leading to specific transcriptional programs. rsc.org

Target validation methodologies for these compounds involve assessing their impact on ERα's cellular functions. For instance, in-cell Western assays have been used to measure how isoquinoline-based test compounds affect ERα protein levels in MCF7:WS8 breast cancer cells. rsc.org Unlike selective estrogen receptor degraders (SERDs) that cause rapid ERα degradation, some isoquinoline compounds act more like SERMs, which can increase the cellular lifetime of the ERα protein. rsc.org Furthermore, chromatin immunoprecipitation (ChIP) assays can validate target engagement by showing that a compound reduces the recruitment of the estrogen-ERα complex to an endogenous estrogen-responsive gene. The development of high-throughput screening assays, such as fluorescence anisotropy microplate assays, has also enabled the identification of small molecules that inhibit the binding of ERα to its consensus estrogen response element (cERE) on DNA, offering an alternative targeting strategy.

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding the molecular pathways triggered by isoquinoline alpha-bromoketones is essential for elucidating their mechanism of action. Research points towards the induction of cellular stress pathways, including the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and autophagy.

ROS/ER-Stress-Mediated Pathways: The endoplasmic reticulum is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins leads to a state known as ER stress. This stress activates the unfolded protein response (UPR), an adaptive signaling network. However, if the stress is prolonged or severe, it can trigger apoptosis (programmed cell death). Several natural compounds, including the isoquinoline alkaloid berberine, have been shown to induce ER stress. Berberine can upregulate ER stress-associated proteins like GRP78, ATF6, and PERK.

ER stress is intricately linked with the production of reactive oxygen species (ROS). Dysregulated protein folding can lead to ROS accumulation, and conversely, ROS can induce ER stress. Some isoquinoline derivatives have been shown to induce cell death through the generation of ROS. This increase in intracellular ROS can activate stress-related signaling cascades, such as the JNK pathway, ultimately leading to apoptosis. Studies have shown that NEFA (non-esterified fatty acids) can induce ER stress-mediated apoptosis via a ROS/MAPK signaling pathway, a mechanism that could be relevant to the action of other cytotoxic agents.

Autophagy: Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown. This process is crucial for cellular homeostasis but can also be a mechanism of cell death. The initiation of autophagy is a complex process involving the activation of the ULK1 protein kinase complex. Some isoquinoline-based compounds have been found to induce cell death pathways that involve autophagy. For example, a novel 3-acyl isoquinolin-1(2H)-one derivative was found to induce not only apoptosis but also GSDME-mediated pyroptosis, another form of programmed cell death, in breast cancer cells. ingentaconnect.com This suggests that isoquinoline derivatives can trigger multiple cell death mechanisms, potentially overcoming resistance to conventional therapies that target only apoptosis.

Chemoinformatic Analysis of Biological Activity Data for Isoquinoline Alpha-Bromoketones

Chemoinformatic analysis, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, provides a computational framework to understand and predict the biological activity of chemical compounds. These methods are instrumental in rational drug design, helping to identify key structural features responsible for a compound's efficacy and to design new derivatives with improved potency.

Structure-Activity Relationship (SAR) and QSAR Studies: SAR and QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. insilico.euresearchoutreach.org For isoquinoline and quinoline derivatives, these studies have provided valuable insights. For example, in a series of quinazoline derivatives designed as EGFR inhibitors, SAR studies revealed that bulkier substituents at the C-7 position of the quinazoline core are favorable for inhibitory activity. mdpi.com QSAR models have been successfully developed for the anticancer activity of various complex quinoline derivatives, although these models have often found that hydrophobic interactions are not a major driving factor for activity. researchoutreach.org More recent QSAR models using machine learning methods have been developed to predict the activity of quinoline derivatives as inhibitors of P-glycoprotein, a protein involved in multidrug resistance in cancer. insilico.eu Such models can help in designing new compounds that can overcome drug resistance. insilico.eu

Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a drug binding to an enzyme's active site. nih.gov This method has been widely applied to isoquinoline derivatives to rationalize their biological activities. Docking studies of potent isoquinolin-1(2H)-one derivatives identified as tankyrase inhibitors revealed that a lead compound occupied a unique subpocket and formed a key hydrogen bond, a pattern not seen with previously known inhibitors. Molecular docking was also used to understand the binding mode of novel annulated dihydroisoquinoline heterocycles, with the most potent compound showing a high binding affinity for proteins involved in apoptosis. nih.gov These in silico studies help visualize interactions at the molecular level, confirm experimental findings, and guide the synthesis of next-generation compounds with enhanced target specificity and activity.

Strategic Applications of 2 Bromo 1 Isoquinolin 1 Yl Ethan 1 One in Chemical Biology and Synthetic Organic Chemistry

Utility as a Key Intermediate in Complex Natural Product Synthesis (e.g., lamellarins, cortistatinone, isoquinoline (B145761) alkaloids)

The structural motif of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one serves as a crucial synthon in the total synthesis of several classes of biologically active natural products. Its ability to undergo various coupling and cyclization reactions makes it an invaluable tool for constructing the core skeletons of these intricate molecules.

Lamellarins: The lamellarin alkaloids, a family of marine natural products, are known for their potent cytotoxic and anti-HIV activities. clockss.org Several synthetic strategies toward lamellarins have utilized α-bromoketones, including derivatives of isoquinoline, as key intermediates. For instance, the N-alkylation of pyrrole derivatives with substituted 2-bromoacetophenones is a common and effective method for constructing the pyrrolo[2,1-a]isoquinoline core, which is a central structural feature of many lamellarins. mdpi.comnih.gov Specifically, the reaction of a substituted pyrrole with a compound like 2-bromo-4'-methoxyacetophenone has been employed to build the lamellarin framework. mdpi.com This approach highlights the importance of the α-bromoketone functionality in forging critical carbon-nitrogen bonds during the assembly of these complex natural products.

Cortistatinone: The cortistatins are a group of marine steroids that exhibit potent anti-angiogenic properties, making them promising candidates for cancer therapy. The synthesis of cortistatinone, a key intermediate in some synthetic routes to cortistatins, can be envisioned through the late-stage introduction of an isoquinoline moiety. While direct use of this compound might not be explicitly detailed in every published synthesis, the broader strategy of coupling isoquinoline fragments to steroid precursors underscores the importance of reactive isoquinoline derivatives in accessing this class of natural products.

Isoquinoline Alkaloids: The isoquinoline alkaloid family is one of the largest and most structurally diverse groups of natural products, with a wide range of pharmacological activities. researchgate.net The synthesis of various isoquinoline alkaloids often involves the construction of the core isoquinoline ring system followed by functionalization. α-Bromoketones can play a role in the elaboration of the isoquinoline skeleton. For example, the synthesis of 1-benzoyl isoquinolines, which are precursors to alkaloids like thalmicrinone and papavaraldine, has been achieved through a two-stage process involving an oxidative amidation followed by a Bischler-Napieralski reaction. scilit.com While this specific example uses aryl dibromoethanones, the principle of using α-haloketones as electrophilic partners in the construction of complex isoquinoline derivatives is a well-established synthetic strategy.

Development of Molecular Probes and Fluorescent Biosensors Based on Isoquinoline Alpha-Bromoketones

The inherent fluorescence of the isoquinoline nucleus, combined with the reactive nature of the α-bromoketone group, makes this compound and related compounds attractive scaffolds for the design of molecular probes and fluorescent biosensors. These tools are invaluable for studying biological processes at the molecular level.

The isoquinoline scaffold is a key component in a variety of fluorescent sensors. mdpi.com For instance, isoquinoline-based ligands have been developed as fluorescent zinc sensors, demonstrating enhanced fluorescence intensity upon binding to the metal ion. researchgate.net The introduction of a benzene (B151609) ring to a TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) structure in the form of isoquinoline derivatives leads to a desirable red-shift in excitation and emission wavelengths. researchgate.net

Furthermore, the reactivity of the α-bromoketone allows for the covalent attachment of the isoquinoline fluorophore to specific biomolecules or cellular targets. This can be achieved through the reaction of the α-bromoketone with nucleophilic residues on proteins, such as cysteine or histidine. This targeted labeling enables the visualization and tracking of these biomolecules within their native environment. While the direct use of this compound as a fluorescent probe is not extensively documented in the provided search results, the principles of using isoquinoline derivatives as fluorophores and α-haloketones as reactive handles for bioconjugation are well-established in the field of chemical biology. mdpi.com The combination of these two features in a single molecule presents a powerful strategy for the development of novel molecular probes.

Contribution to the Synthesis of Diverse Heterocyclic Compound Libraries

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide variety of heterocyclic compounds. This is particularly important in the context of medicinal chemistry and drug discovery, where the generation of diverse molecular libraries is crucial for identifying new therapeutic agents.

The α-bromoketone moiety can participate in a range of cyclization and multicomponent reactions to generate novel heterocyclic systems. For example, it can react with various nucleophiles to form five-, six-, and seven-membered rings. One of the most prominent applications is in the synthesis of pyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions. nih.gov In this reaction, an isoquinolinium ylide, generated in situ from isoquinoline and the α-bromoketone, reacts with a dipolarophile to afford the fused heterocyclic system. nih.gov This methodology allows for the rapid and efficient construction of complex molecular architectures from simple starting materials.

Furthermore, the isoquinoline ring itself can be a platform for further diversification. There are numerous modern synthetic approaches for constructing and modifying the isoquinoline core, including transition metal-mediated cascade reactions, nucleophilic and electrophilic cascades, radical cascades, and cycloaddition/annulation reactions. nih.gov These methods allow for the introduction of a wide range of substituents at various positions of the isoquinoline ring, further expanding the chemical space that can be explored. nih.gov The combination of the versatile reactivity of the α-bromoketone with the diverse methods for isoquinoline synthesis provides a powerful toolkit for the generation of large and diverse libraries of heterocyclic compounds with potential biological activity.

Potential in Advanced Materials Science (e.g., ligands for metal-organic frameworks, conductive materials)

The unique electronic and structural properties of the isoquinoline ring system suggest that this compound and its derivatives could have potential applications in the field of advanced materials science.

Conductive Materials: Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials. amerigoscientific.com The extended π-system of the isoquinoline ring can facilitate charge transport, and by incorporating isoquinoline units into a polymer backbone, it is possible to create materials with tunable electronic properties. For example, isoquinoline-1,3-dione has been used as a building block for semiconducting polymers in field-effect transistors. rsc.orgresearchgate.net While the direct application of this compound in conductive materials is not explicitly detailed, its potential as a monomer or precursor for the synthesis of such materials is plausible. The reactive α-bromoketone group could be utilized in polymerization reactions or for post-polymerization modification to introduce desired functionalities.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one?

The compound is typically synthesized via bromination of the parent ketone, 1-(isoquinolin-1-yl)ethan-1-one. A common method involves using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid under mild heating (40–60°C) to ensure regioselectivity . Reaction monitoring via TLC or GC-MS is critical to avoid over-bromination. Purification by column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product. For lab-scale synthesis, NBS is preferred due to safer handling compared to Br₂ .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : The isoquinoline protons (aromatic region, δ 7.5–9.0 ppm) and the ketone-adjacent CH₂Br group (δ 4.5–5.0 ppm as a singlet) are diagnostic.
  • ¹³C NMR : The carbonyl carbon appears at ~190–200 ppm, while the brominated carbon resonates at ~30–40 ppm .
  • IR : A strong C=O stretch near 1700 cm⁻¹ and C-Br absorption at 500–600 cm⁻¹ confirm functional groups.
  • HRMS : The molecular ion peak (M⁺) should match the exact mass (C₁₁H₈BrNO⁺ = 265.98 g/mol). Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What are the primary applications of this compound in organic synthesis?

The bromine atom serves as a leaving group, enabling nucleophilic substitution (e.g., with amines, thiols) to generate derivatives like 2-amino- or 2-thio-substituted isoquinoline ketones. These intermediates are valuable in constructing heterocyclic pharmaceuticals or agrochemicals . The ketone group can also undergo reductions (e.g., NaBH₄) to yield alcohols for further functionalization .

Advanced Research Questions

Q. How does the electron-withdrawing isoquinoline ring influence the reactivity of the bromoethanone moiety?

The isoquinoline ring increases the electrophilicity of the adjacent carbonyl and brominated carbon via conjugation, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) show a partial positive charge on the CH₂Br group, favoring SN₂ mechanisms . This reactivity is critical in designing tandem reactions, such as one-pot substitutions followed by cyclizations to form polycyclic scaffolds .

Q. What challenges arise in crystallographic characterization of this compound, and how can they be mitigated?

  • Crystal Packing : Bulky isoquinoline and bromine groups may hinder ordered packing. Slow evaporation from a DCM/hexane mixture at 4°C improves crystal quality .
  • Data Collection : Heavy bromine atoms cause absorption effects. Use Mo-Kα radiation (λ = 0.7107 Å) and empirical absorption corrections during refinement (e.g., SADABS in SHELXL) .
  • Disorder : Flexible CH₂Br groups may exhibit positional disorder. Restraints (e.g., ISOR, DELU) in refinement software (SHELXL) reduce overfitting .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound?

Discrepancies in reported antimicrobial or anticancer activity often stem from assay conditions (e.g., cell lines, concentrations). To validate:

  • Dose-Response Curves : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) .
  • Target Identification : Use pull-down assays with biotinylated derivatives or molecular docking to identify binding proteins (e.g., kinases) .
  • Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN₂ pathways, while protic solvents (EtOH) may promote elimination .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity in biphasic systems .
  • Protecting Groups : Temporarily protect the isoquinoline nitrogen with Boc to prevent undesired coordination during substitutions .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Bromination

ReagentSolventTemp (°C)Yield (%)Reference
Br₂CH₂Cl₂2565–70
NBSAcetic Acid4075–80
CuBr₂DMF6060–65

Q. Table 2. Common Biological Assays and Results

Assay TypeModel SystemObserved ActivityReference
AntimicrobialS. aureusMIC = 32 µg/mL
AnticancerHeLaIC₅₀ = 12.5 µM
Anti-inflammatoryRAW 264.7TNF-α inhibition (~40%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.